

# A Comparative Review of Ranitidine's Clinical Trial Data Versus Placebo

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## Compound of Interest

Compound Name: *Ranitidine*

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This guide provides an objective comparison of **ranitidine**'s performance against placebo in key clinical trials. The following sections detail the experimental data, methodologies employed in these trials, and visualizations of both the drug's mechanism of action and a typical clinical trial workflow.

## Data Presentation: Efficacy and Safety of Ranitidine vs. Placebo

The following tables summarize the quantitative data from placebo-controlled clinical trials of **ranitidine** for various gastrointestinal disorders.

### Table 1: Efficacy of Ranitidine in Gastroesophageal Reflux Disease (GERD)

Trial/Study	Patient Population	Ranitidine Regimen	Placebo Group	Outcome Measure	Ranitidine Result	Placebo Result	p-value
Multicenter, double-blind trial[1]	284 patients with GERD	150 mg twice daily for 6 weeks	N/A	Endoscopic improvement	Significantly better than placebo	N/A	<0.05
CEN Study[2]	Patients with GERD with ≥3-month history of heartburn	150 mg twice daily for 6 weeks	N/A	Reduction in mean heartburn pain scores	Statistically significant reduction within 24 hours	N/A	≤0.001
Double-blind randomized trial[3]	37 outpatient ts with moderate to severe reflux esophagitis	150 mg twice daily for 6 weeks	19 patients	Endoscopic improvement	15/17 patients showed improvement	5/18 patients showed improvement	<0.01

**Table 2: Efficacy of Ranitidine in Peptic Ulcer Disease**

Trial/Study	Patient Population	Ranitidine Regimen	Placebo Group	Outcome Measure	Ranitidine Result	Placebo Result	p-value
Makalinao & Zaño, 1984[4]	51 patients with duodenal ulcer	N/A	22 patients	Duodenal ulcer healing	70% (14/20) healed	4.5% (1/22) healed	N/A
Makalinao & Zaño, 1984[4]	44 patients with benign gastric ulcer	N/A	20 patients	Gastric ulcer healing	75% (12/16) healed	30% (6/20) healed	N/A
Dobrilla et al., 1981[1]	40 patients with pyloric or duodenal ulcer	40 mg t.d. with meals and 80 mg at bedtime for 4 weeks	17 patients	Complete ulcer healing	83.3% (15/18) healed	29.4% (5/17) healed	<0.01
Ashton et al., 1982[5]	42 patients with gastric ulcer	150 mg twice daily for 1 month	17 patients	Complete ulcer healing	16/21 patients healed	5/17 patients healed	<0.01

**Table 3: Efficacy of Ranitidine in Non-Ulcer Dyspepsia**

Trial/Study	Patient Population	Ranitidine Regimen	Placebo Group	Outcome Measure	Ranitidine Result	Placebo Result	p-value
Müller et al., 1994[6]	652 patients with non-ulcer dyspepsia	150 mg twice a day for 4 weeks	N/A	Complete disappearance of all dyspeptic symptoms	Significant improvement after 4 weeks	36% symptom disappearance	<0.05
Farup et al., 1997[7]	226 patients with functional dyspepsia	N/A	N/A	Change in overall symptom score (100-mm VAS) in 'responders'	28 mm improvement	5 mm improvement	<0.001

Table 4: Safety Profile of Ranitidine vs. Placebo

Trial/Study	Adverse Events in Ranitidine Group	Adverse Events in Placebo Group	Conclusion on Safety
Multicenter review of 189 controlled trials	Not specified in abstract	Not specified in abstract	Adverse events nearly indistinguishable from placebo.
Makalinao & Zaño, 1984[4]	No side effects definitely attributed to ranitidine.	Not specified.	Ranitidine was well-tolerated.
Dobrilla et al., 1981[1]	No side effects or significant hematological or biochemical abnormalities.	Not specified.	Ranitidine was well-tolerated.
Ashton et al., 1982[5]	No adverse effects.	Not specified.	Ranitidine appears to be a safe treatment.

## Experimental Protocols

The clinical trials cited in this review predominantly followed a randomized, double-blind, placebo-controlled design. Below is a synthesized description of the typical methodologies employed.

### 1. Patient Selection and Enrollment:

- Inclusion Criteria: Adult patients (typically 18 years or older) with a clinical diagnosis of GERD, peptic ulcer disease (confirmed by endoscopy), or functional dyspepsia were enrolled.[1][2][3] For GERD studies, a minimum history of symptoms (e.g., at least a 3-month history of heartburn) was often required.[2]
- Exclusion Criteria: Patients with confounding gastrointestinal conditions, severe concomitant illnesses, or those taking medications that could interfere with the study outcomes were typically excluded.

### 2. Randomization and Blinding:

- Patients were randomly assigned to receive either **ranitidine** or a matching placebo.
- Both patients and investigators were blinded to the treatment allocation to prevent bias in symptom reporting and assessment.

### 3. Treatment Regimen:

- **Ranitidine** Dosage: The most common dosage for GERD and peptic ulcer disease was 150 mg twice daily.[1][3][5] Other regimens included 40 mg three times a day with meals and 80 mg at bedtime for duodenal ulcers.[1]
- Placebo: The placebo was identical in appearance, taste, and packaging to the **ranitidine** tablets to maintain blinding.
- Duration of Treatment: The treatment duration varied depending on the indication, typically ranging from 4 to 8 weeks.[1][3]

### 4. Outcome Assessment:

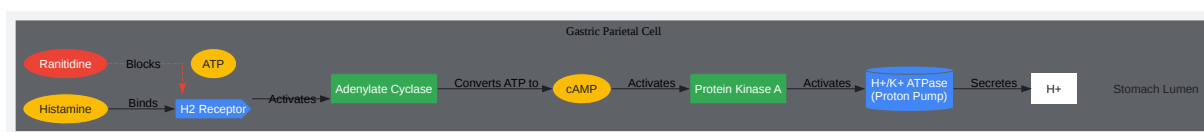
- Efficacy:
  - Symptom Assessment: Patients' symptoms, such as heartburn, epigastric pain, and regurgitation, were assessed at baseline and at regular intervals throughout the study. This was often done using patient diaries and standardized questionnaires or visual analog scales (VAS).[6][7]
  - Endoscopic Evaluation: For peptic ulcer and GERD studies with esophagitis, endoscopy was performed at the beginning and end of the treatment period to assess healing of ulcers or improvement in the esophageal mucosa.[1][3]
- Safety:
  - Adverse events were monitored and recorded at each study visit.
  - Laboratory tests (hematology and blood chemistry) were often conducted at the beginning and end of the study to monitor for any drug-related abnormalities.[1]

### 5. Statistical Analysis:

- Statistical tests were used to compare the outcomes between the **ranitidine** and placebo groups. The specific tests would depend on the type of data collected (e.g., chi-square test for healing rates, t-test for changes in symptom scores). A p-value of less than 0.05 was typically considered statistically significant.

## Mandatory Visualization

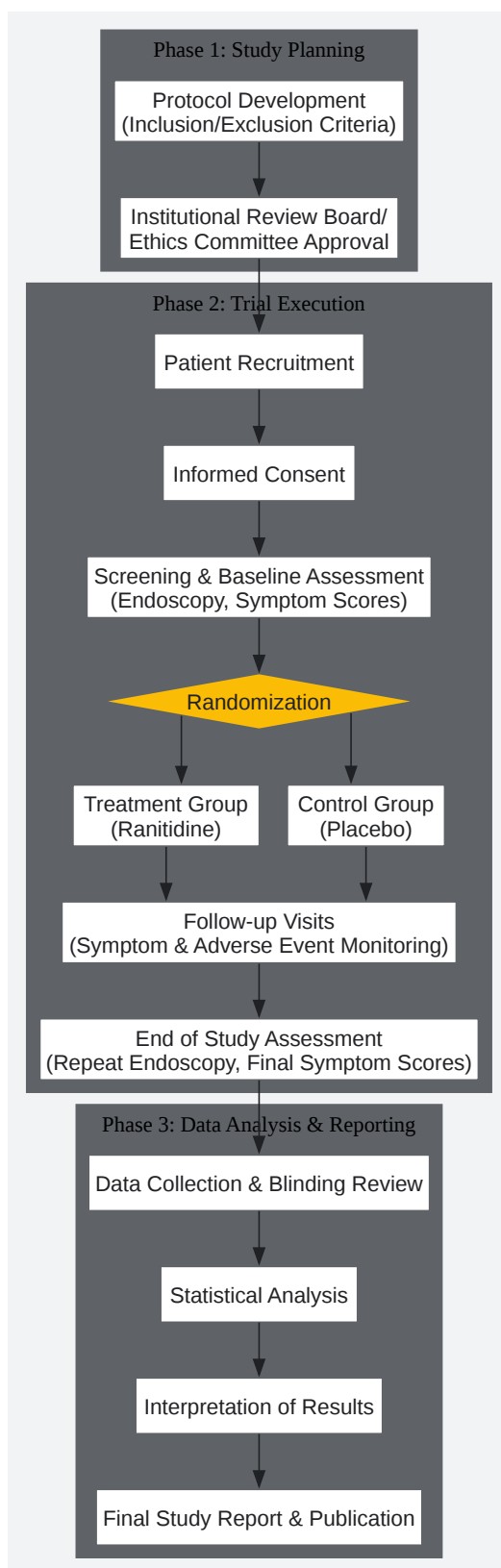
### Signaling Pathway of Ranitidine



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Caption: **Ranitidine** competitively blocks the H2 receptor on gastric parietal cells.

## Experimental Workflow of a Ranitidine Clinical Trial



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Caption: A typical workflow for a randomized, placebo-controlled clinical trial of **ranitidine**.



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